

A Comprehensive Technical Guide to (2E)-3,4-Diethyl-2-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diethyl-2-hexene

Cat. No.: B1634181

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2E)-3,4-Diethyl-2-hexene, including its chemical identifiers, physicochemical properties, synthesis protocols, and safety considerations. The information is intended for use by professionals in research and development.

Chemical Identification

The compound of interest is an unsaturated hydrocarbon. The stereochemistry of the double bond is specified as (E), indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Identifier	Value
IUPAC Name	(2E)-3,4-diethylhex-2-ene
Synonyms	(E)-3,4-Diethyl-2-hexene, 3,4-Diethyl-trans-2-hexene
CAS Number	59643-70-8
Molecular Formula	C ₁₀ H ₂₀
Molecular Weight	140.27 g/mol
InChI Key	WTCHQGKPTSGKHU-WEVXXLNSA-N

A related, non-stereospecific CAS number is 19398-79-9 for **3,4-Diethyl-2-hexene**.

Physicochemical Properties

Experimental data for **(2E)-3,4-Diethyl-2-hexene** is limited in publicly available literature. The following table summarizes computed physicochemical properties for this compound. These values should be used as estimates and validated through experimental measurement where possible.

Property	Value	Source
Molecular Weight	140.2658 g/mol	NIST
XLogP3-AA	4.6	PubChem
Monoisotopic Mass	140.156500638 Da	PubChem
Complexity	96.6	PubChem
Rotatable Bond Count	4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	0	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Heavy Atom Count	10	PubChem

Synthesis Protocol

A primary method for the synthesis of **3,4-Diethyl-2-hexene** is the dehydration of the corresponding alcohol, 3,4-diethylhexan-3-ol. This reaction typically yields a mixture of (Z) and (E) isomers, which can then be separated by techniques such as preparative gas-liquid chromatography (GLC).

Reaction: Dehydration of 3,4-Diethylhexan-3-ol

Reagents:

- 3,4-Diethylhexan-3-ol
- Dehydrating agent (e.g., oxalic acid, sulfuric acid, or alumina)
- Anhydrous solvent (if required)

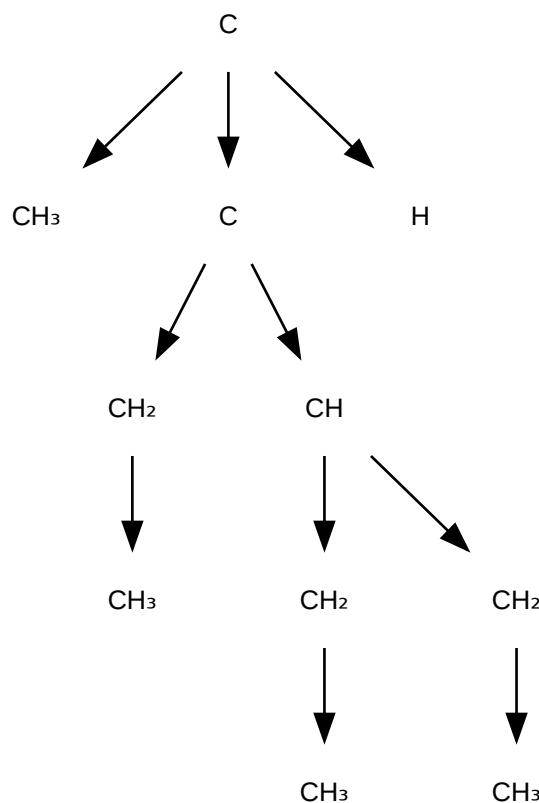
General Experimental Protocol:

- The precursor, 3,4-diethylhexan-3-ol, can be synthesized via a Grignard reaction between ethylmagnesium bromide and 3-pentanone.
- The alcohol is then subjected to dehydration. When using a mild acid like oxalic acid, the alcohol is typically heated with the acid.
- The reaction mixture is heated to a temperature sufficient to effect elimination of water. The temperature will depend on the catalyst used.
- The alkene products are collected, typically through distillation.
- The resulting mixture of (E)- and (Z)-**3,4-diethyl-2-hexene**, along with other potential isomeric byproducts, is then purified.
- Separation of the (E) and (Z) isomers can be achieved using preparative gas-liquid chromatography.
- The identity and configuration of the isomers are confirmed by spectroscopic methods such as ^1H NMR and ^{13}C NMR.

Note: The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants and catalysts, would need to be optimized for desired yield and selectivity.

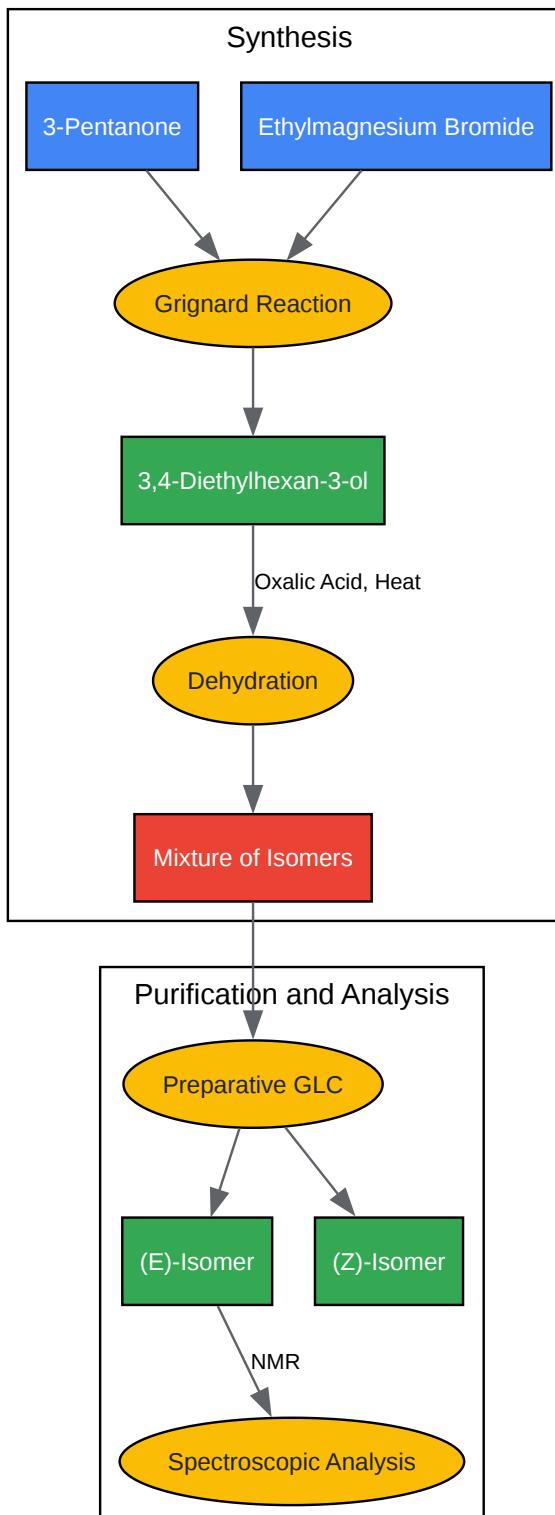
Safety and Handling

A specific Safety Data Sheet (SDS) for (2E)-**3,4-Diethyl-2-hexene** is not readily available. However, based on the safety data for structurally similar alkenes, the following precautions are recommended:


- Physical Hazards: Alkenes are often flammable liquids and their vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.
- Health Hazards: May cause skin and eye irritation. Inhalation of high concentrations of vapors may cause respiratory tract irritation, dizziness, and drowsiness.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
 - Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator may be required.
- Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This information is provided as a general guide and is not a substitute for a formal risk assessment. Always consult a comprehensive and current Safety Data Sheet for any chemical before use.

Visualizations


The following diagrams illustrate the molecular structure and a general synthesis workflow for **(2E)-3,4-Diethyl-2-hexene**.

Molecular Structure of (2E)-3,4-Diethyl-2-hexene

[Click to download full resolution via product page](#)

Caption: 2D structure of (2E)-3,4-Diethyl-2-hexene.

Synthesis Workflow for (2E)-3,4-Diethyl-2-hexene

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comprehensive Technical Guide to (2E)-3,4-Diethyl-2-hexene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1634181#iupac-name-and-cas-number-for-3-4-diethyl-2-hexene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com